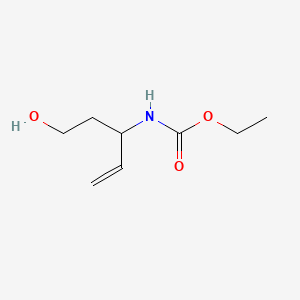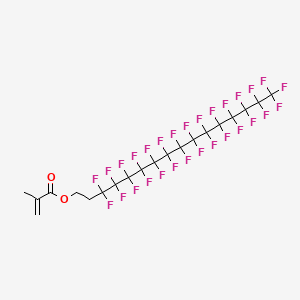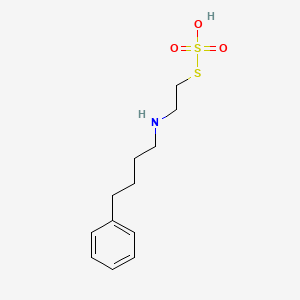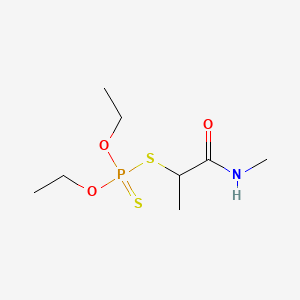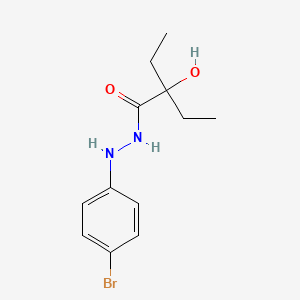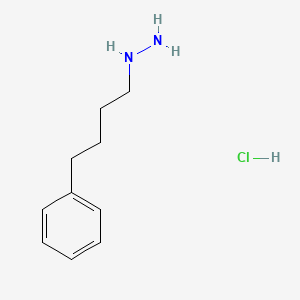
Isonopaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonopaline is a biochemical compound with the molecular formula C₁₁H₂₀N₄O₆ and a molecular weight of 304.3 g/mol . It is an opine derivative, specifically synthesized from nopaline. Opines are a class of compounds produced in plant tumors induced by the bacterium Agrobacterium tumefaciens . This compound is not metabolized by nopaline strains of Agrobacterium tumefaciens, making it unique in its metabolic pathway .
准备方法
Synthetic Routes and Reaction Conditions
Isonopaline is synthesized from L-arginine and 2-oxoglutaric acid . The reaction involves the formation of a diastereoisomer of nopaline, which is then separated by crystallization. The synthesis process includes the following steps:
Reaction of L-arginine with 2-oxoglutaric acid: This reaction forms nopaline and its diastereoisomer, this compound.
Crystallization: The diastereoisomers are separated by crystallization under specific conditions to obtain pure this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reaction setup: Using industrial reactors to mix L-arginine and 2-oxoglutaric acid.
Purification and crystallization: Employing industrial crystallizers to separate and purify this compound from the reaction mixture.
化学反应分析
Types of Reactions
Isonopaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Compounds with additional oxygen atoms.
Reduced derivatives: Compounds with fewer oxygen atoms.
Substituted derivatives: Compounds with different functional groups replacing the original ones.
科学研究应用
Isonopaline has several scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and studies.
Medicine: Investigated for its potential therapeutic applications due to its unique biochemical properties.
作用机制
The mechanism of action of isonopaline involves its interaction with specific enzymes and metabolic pathways. In crown gall tumors, this compound is synthesized by the plant cells and catabolized by Agrobacterium tumefaciens . The molecular targets include enzymes involved in the synthesis and degradation of opines. The pathways involved are part of the plant’s response to bacterial infection and the bacterium’s adaptation to the plant environment .
相似化合物的比较
Similar Compounds
Nopaline: A closely related opine synthesized from L-arginine and 2-oxoglutaric acid.
Octopine: Another opine produced in plant tumors, synthesized from arginine and pyruvate.
Pyronopaline: A derivative of nopaline with a pyrrolidone ring structure.
Uniqueness of Isonopaline
This compound is unique due to its specific metabolic pathway and its inability to be metabolized by nopaline strains of Agrobacterium tumefaciens . This distinct metabolic characteristic sets it apart from other opines and makes it a valuable compound for studying plant-microbe interactions and metabolic pathways in crown gall tumors .
属性
分子式 |
C11H20N4O6 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7-/m0/s1 |
InChI 键 |
LMKYZBGVKHTLTN-BQBZGAKWSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N[C@@H](CCC(=O)O)C(=O)O)CN=C(N)N |
规范 SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


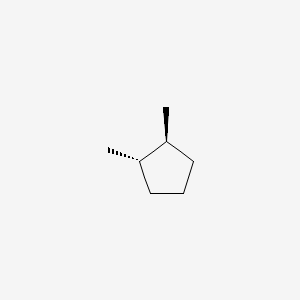
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
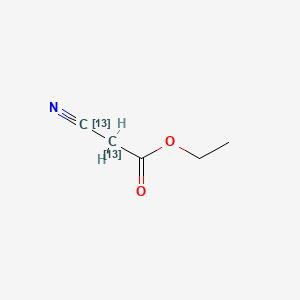

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
